molecular formula C8H13N3 B1473523 6-Butylpyrimidin-4-amine CAS No. 1698659-79-8

6-Butylpyrimidin-4-amine

Cat. No.: B1473523
CAS No.: 1698659-79-8
M. Wt: 151.21 g/mol
InChI Key: ZDLPMCMKNKYERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Butylpyrimidin-4-amine is a chemical compound with the molecular formula C8H13N3 . It is a type of pyrimidine, which is a class of organic compounds that are aromatic heterocyclic compounds .


Synthesis Analysis

The synthesis of pyrimidines, including this compound, involves various methods. One common method involves the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . Another method involves the use of 4,6-diarylpyrimidin-2-amine derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as mass spectrometry . The compound has a molecular weight of 151.21 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 151.21 g/mol . More detailed properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Amination of Halogenopyrimidines : The study by Rasmussen and Plas (2010) explored the amination reactions of halogenated pyrimidines, yielding products like 6-amino-2,4-di-t-butylpyrimidine as major products. This work underscores the influence of halogen choice and pyrimidine nucleus accessibility on amination mechanisms, highlighting a pathway for synthesizing substituted pyrimidines Rasmussen & Plas, 2010.

  • Electrochemical Synthesis : Sengmany et al. (2011) reported on an electrochemical method for synthesizing 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides. This process highlights a mild, efficient pathway for coupling products, contributing to the diversity of pyrimidine modifications Sengmany et al., 2011.

Structural and Mechanistic Insights

  • Crystal and Molecular Structures : The study by Odell et al. (2007) provides detailed crystal and molecular structures for benzyl-substituted pyrimidin-4-ylamine derivatives, offering insights into their conformational behavior and hydrogen-bonding interactions, which are crucial for understanding their chemical reactivity and potential interactions in biological systems Odell et al., 2007.

Potential Biological Activities

  • Histamine H4 Receptor Ligands : Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. This research illustrates the potential of 6-butylpyrimidin-4-amine derivatives in therapeutic applications, particularly for anti-inflammatory and analgesic effects Altenbach et al., 2008.

  • EGFR Tyrosine Kinase Inhibitory Activity : Kaspersen et al. (2011) synthesized and tested a series of pyrimidine derivatives for their in vitro EGFR tyrosine kinase inhibitory activity. These compounds, including 4-N-substituted pyrimidines, showed promising results as potential therapeutic agents in cancer treatment, highlighting the significance of pyrimidine modifications in drug discovery Kaspersen et al., 2011.

Safety and Hazards

The safety data sheet for 6-Butylpyrimidin-4-amine indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is advised to handle the compound with appropriate safety measures.

Properties

IUPAC Name

6-butylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-3-4-7-5-8(9)11-6-10-7/h5-6H,2-4H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLPMCMKNKYERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Butylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Butylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-Butylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-Butylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-Butylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-Butylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.